[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-dimethoxyphenyl)methylideneamino]-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulphur-substituted Quinolines : Sulphur-substituted pyrrolo[3, 4-b]quinolines, similar in structure to the specified compound, have been synthesized and studied for their chemical properties, including reactions with primary, secondary, or tertiary amines. These compounds show potential in forming complexes and undergoing various chemical transformations (Es, Staskun, & Vuuren, 2005).
Synthesis of Functionalized Quinolines : Research on the efficient synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives, which are structurally related, shows the versatility of these compounds in creating a range of functionalized quinolines, offering a broad scope for scientific exploration (Wang et al., 2014).
Applications in Antimicrobial Activity
Antimicrobial Properties : Investigations into sulphur-substituted pyrroloquinolines have indicated enhanced antimicrobial activity against selected pathogens, suggesting potential applications in antimicrobial drug development (Es, Staskun, & Vuuren, 2005).
Synthesis of Pyrrolo[3,4-d]quinoxalines for Antimicrobial Use : The creation of pyrrolo[3,4-d]quinoxalines and their pharmacological evaluation revealed promising results in antimicrobial activity, highlighting their potential as new antimicrobial agents (Farrag et al., 2011).
Optical and Fluorescent Properties
Optical Properties : Studies on phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivatives, closely related to the target compound, have shown intriguing solvatochromic properties, indicating potential use in optical applications (Goszczycki et al., 2021).
Fluorescent Properties : Research on pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent, similar to the target compound, has been conducted to understand their fluorescent properties. These studies suggest applications in the field of molecular fluorescence (Goszczycki et al., 2017).
Properties
Molecular Formula |
C23H19N5O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H19N5O4S2/c1-31-17-10-9-14(12-18(17)32-2)13-25-28-22(24)21(34(29,30)19-8-5-11-33-19)20-23(28)27-16-7-4-3-6-15(16)26-20/h3-13H,24H2,1-2H3/b25-13+ |
InChI Key |
JJXANODGAGQYSU-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)OC |
SMILES |
COC1=C(C=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.